5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridine-2-carbaldehyde
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Overview
Description
5-(4-Methylpiperazin-1-yl)imidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperazin-1-yl)imidazo[1,2-a]pyridine-2-carbaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with an aldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions and the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylpiperazin-1-yl)imidazo[1,2-a]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(4-Methylpiperazin-1-yl)imidazo[1,2-a]pyridine-2-carboxylic acid.
Reduction: Formation of 5-(4-Methylpiperazin-1-yl)imidazo[1,2-a]pyridine-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Methylpiperazin-1-yl)imidazo[1,2-a]pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Methylpiperazin-1-yl)imidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A core structure similar to 5-(4-Methylpiperazin-1-yl)imidazo[1,2-a]pyridine-2-carbaldehyde, but without the piperazine and aldehyde groups.
Imidazo[1,5-a]pyridine: Another heterocyclic compound with a different arrangement of nitrogen atoms in the ring.
Uniqueness
5-(4-Methylpiperazin-1-yl)imidazo[1,2-a]pyridine-2-carbaldehyde is unique due to the presence of both the piperazine and aldehyde functional groups, which confer distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
878197-72-9 |
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Molecular Formula |
C13H16N4O |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
5-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H16N4O/c1-15-5-7-16(8-6-15)13-4-2-3-12-14-11(10-18)9-17(12)13/h2-4,9-10H,5-8H2,1H3 |
InChI Key |
ICFHDYFCVQPVHM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC3=NC(=CN32)C=O |
Origin of Product |
United States |
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